molecular formula C16H15N3O4S B3010291 N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide CAS No. 852138-83-1

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide

Cat. No.: B3010291
CAS No.: 852138-83-1
M. Wt: 345.37
InChI Key: BHSRPBIHLQTTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates two key pharmacophores: a 2-methyl-1H-indole moiety and a 4-nitrobenzenesulfonamide group. This structural motif is found in compounds investigated as potent serine/threonine-protein kinase inhibitors . Specifically, related N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as highly effective Polo-like kinase 4 (PLK4) inhibitors, demonstrating that the benzenesulfonamide fragment is crucial for occupying a hydrophobic pocket in the kinase domain and enhancing inhibitory efficacy . PLK4 is a key regulator of cell mitosis, and its overexpression is intricately linked to the onset and progression of numerous cancers, including breast cancer, gastric cancer, and leukemia . Inhibiting PLK4 presents a promising strategy to induce selective mitotic failure in tumor cells . Furthermore, structural analogs featuring the indole scaffold are being explored as inhibitors for other biological targets, such as lysyl oxidases, which are implicated in fibrosis and cancer . This product is provided for research applications such as anticancer drug discovery, kinase profiling, and biochemical assay development. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11-8-13-9-12(2-7-16(13)18-11)10-17-24(22,23)15-5-3-14(4-6-15)19(20)21/h2-9,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSRPBIHLQTTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-methyl-1H-indole-5-amine, which is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Palladium on carbon with hydrogen gas, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-((2-methyl-1H-indol-5-yl)methyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamide: A similar compound with a naphthalene ring instead of a benzene ring.

    (1-Methyl-1H-indol-5-yl)boronic acid: Another indole derivative with a boronic acid group.

Uniqueness

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a unique structure characterized by an indole moiety linked to a 4-nitrobenzenesulfonamide group. This combination is significant for its biological activity.

Synthesis:
The synthesis typically involves the reaction of 2-methyl-1H-indole-5-amine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in organic solvents like dichloromethane or tetrahydrofuran, often utilizing triethylamine or sodium hydroxide as bases to neutralize hydrochloric acid produced during the reaction.

This compound exhibits its biological activity primarily through enzyme inhibition. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects include:

  • Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity.
  • Cell Proliferation Modulation: It may affect pathways related to cell growth and apoptosis.
  • Immune Response Modulation: There is potential for influencing immune pathways, which could be beneficial in inflammatory conditions.

Anticancer Properties

Recent studies indicate that this compound has shown promise as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, which could position it as a candidate for antibiotic development.

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. This property could be particularly useful in treating chronic inflammatory diseases.

Research Findings and Case Studies

Study Findings Reference
Study on anticancer effectsInduced apoptosis in cancer cell lines
Antimicrobial evaluationEffective against multiple bacterial strains
Anti-inflammatory researchReduced cytokine production in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.